molecular formula C9H11BrO2 B1361330 1-Bromo-4-(dimethoxymethyl)benzene CAS No. 24856-58-4

1-Bromo-4-(dimethoxymethyl)benzene

Cat. No. B1361330
M. Wt: 231.09 g/mol
InChI Key: TWFNGPDYMFEHOB-UHFFFAOYSA-N
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Patent
US05412102

Procedure details

A mixture of 4-bromobenzaldehyde (21.9 g, 120 mmol), methyl orthoformate (50 mL, 457 mmol), and para-toluenesulfonic acid (0.05 g, 0.29 mmol) in 100 mL of methanol was heated under reflux for 5 hours. The solvent was removed under vacuum and distillation of the remaining residue gave 1-bromo-4-(dimethoxymethyl)benzene (2.24 g, 9.7 mmol) as a clear colorless oil.
Quantity
21.9 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH:10]([O-])([O-])[O:11]C.[CH3:15]O>C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([O:11][CH3:10])[O:7][CH3:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
21.9 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
methyl orthoformate
Quantity
50 mL
Type
reactant
Smiles
C(OC)([O-])[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
0.05 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum and distillation of the remaining residue

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.7 mmol
AMOUNT: MASS 2.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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